molecular formula C13H14NO4P B14566522 Diphenyl N-(hydroxymethyl)phosphoramidate CAS No. 61578-59-4

Diphenyl N-(hydroxymethyl)phosphoramidate

Cat. No.: B14566522
CAS No.: 61578-59-4
M. Wt: 279.23 g/mol
InChI Key: YPOZIWHKANGHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl N-(hydroxymethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound makes it a valuable compound in both academic research and industrial applications.

Preparation Methods

The synthesis of Diphenyl N-(hydroxymethyl)phosphoramidate can be achieved through several routes. One common method involves the reaction of diphenyl phosphoryl chloride with hydroxymethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Diphenyl N-(hydroxymethyl)phosphoramidate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Diphenyl N-(hydroxymethyl)phosphoramidate involves its interaction with various molecular targets. In biological systems, it can act as a phosphorylating agent, transferring its phosphoryl group to target molecules such as proteins and nucleotides. This process is facilitated by the presence of specific enzymes that recognize and catalyze the transfer of the phosphoryl group .

Properties

CAS No.

61578-59-4

Molecular Formula

C13H14NO4P

Molecular Weight

279.23 g/mol

IUPAC Name

(diphenoxyphosphorylamino)methanol

InChI

InChI=1S/C13H14NO4P/c15-11-14-19(16,17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10,15H,11H2,(H,14,16)

InChI Key

YPOZIWHKANGHEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(NCO)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.